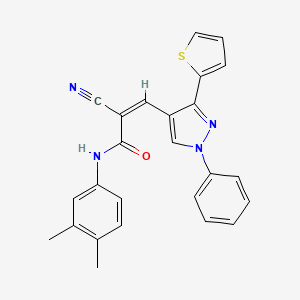

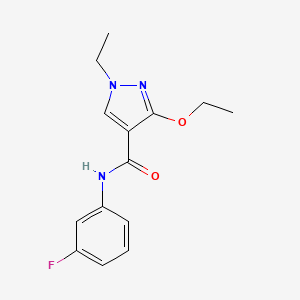

![molecular formula C20H22N6O B2413993 (2,3-二氢-1H-苯并[d]咪唑[1,2-a]咪唑-1-基)(4-(4-甲基哌嗪-1-基)吡啶-2-基)甲酮 CAS No. 1421501-12-3](/img/structure/B2413993.png)

(2,3-二氢-1H-苯并[d]咪唑[1,2-a]咪唑-1-基)(4-(4-甲基哌嗪-1-基)吡啶-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

科学研究应用

抗癌活性

该化合物独特的结构使其成为癌症研究的有趣候选药物。 研究人员已经研究了它作为抗增殖剂对各种人类癌细胞系的潜在作用,包括前列腺癌(DU-145)、肺癌(A549)、宫颈癌(HeLa)和乳腺癌(MCF-7)细胞 。需要进一步研究以阐明其确切机制并优化其疗效。

抗菌特性

包括该化合物在内的咪唑衍生物已显示出抗菌活性。 一系列1,2-取代的2,3-二氢-1H-苯并[4,5]咪唑[1,2-c][1,3,2]二氮杂磷杂环戊烷-1-氧化物表现出抗菌作用 。研究其作为抗菌剂的潜力可能是有价值的。

抗氧化活性

该化合物的化学结构可能有助于抗氧化特性。 研究人员已经使用DPPH测定法评估了类似的含咪唑衍生物的清除潜力 。研究其抗氧化能力可能是有益的。

信号接收抑制

在细菌群体感应领域,咪唑类化合物已被探索为潜在的抑制剂。 成功地药物阻断PqsR水平的AQ信号接收会导致特定基因(包括pqsA-lux)的转录减少 。该化合物的结构可能为新型群体感应调节提供见解。

作用机制

Target of Action

Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological properties and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .

未来方向

属性

IUPAC Name |

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[4-(4-methylpiperazin-1-yl)pyridin-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c1-23-8-10-24(11-9-23)15-6-7-21-17(14-15)19(27)26-13-12-25-18-5-3-2-4-16(18)22-20(25)26/h2-7,14H,8-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQNKMNITPSKGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCN4C3=NC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

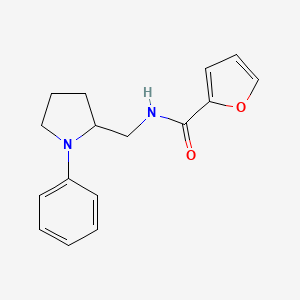

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2413914.png)

![4-(7-Methoxy-1-benzofuran-2-yl)-6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B2413915.png)

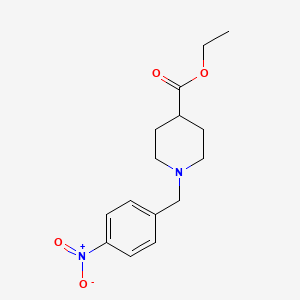

![diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2413916.png)

![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride](/img/structure/B2413921.png)

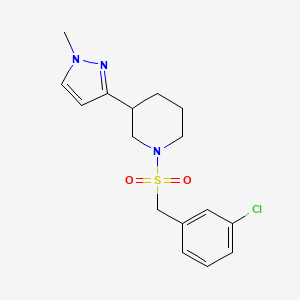

![Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2413922.png)

![3-Fluoro-4-[(1-methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2413925.png)